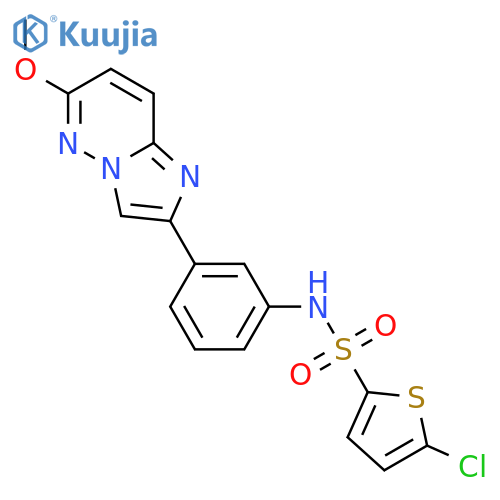

Cas no 952997-49-8 (5-chloro-N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)thiophene-2-sulfonamide)

5-chloro-N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)thiophene-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 5-chloro-N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)thiophene-2-sulfonamide

- 5-chloro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]thiophene-2-sulfonamide

-

- インチ: 1S/C17H13ClN4O3S2/c1-25-16-7-6-15-19-13(10-22(15)20-16)11-3-2-4-12(9-11)21-27(23,24)17-8-5-14(18)26-17/h2-10,21H,1H3

- InChIKey: ZOVSODSJMQUYHS-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2=CC=CC(C3=CN4C(=N3)C=CC(OC)=N4)=C2)(=O)=O)SC(Cl)=CC=1

5-chloro-N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)thiophene-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5015-0047-20mg |

5-chloro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide |

952997-49-8 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5015-0047-25mg |

5-chloro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide |

952997-49-8 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5015-0047-5μmol |

5-chloro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide |

952997-49-8 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5015-0047-20μmol |

5-chloro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide |

952997-49-8 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5015-0047-15mg |

5-chloro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide |

952997-49-8 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5015-0047-5mg |

5-chloro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide |

952997-49-8 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5015-0047-75mg |

5-chloro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide |

952997-49-8 | 75mg |

$208.0 | 2023-09-10 | ||

| Life Chemicals | F5015-0047-10mg |

5-chloro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide |

952997-49-8 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5015-0047-2μmol |

5-chloro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide |

952997-49-8 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5015-0047-50mg |

5-chloro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide |

952997-49-8 | 50mg |

$160.0 | 2023-09-10 |

5-chloro-N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)thiophene-2-sulfonamide 関連文献

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

5-chloro-N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)thiophene-2-sulfonamideに関する追加情報

5-Chloro-N-(3-{6-Methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide: A Comprehensive Overview

The compound with CAS No. 952997-49-8, known as 5-chloro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of sulfonamides, which are widely recognized for their role in drug development and materials science. The structure of this molecule is characterized by a thiophene ring substituted with a chloro group at position 5 and a sulfonamide group at position 2. The sulfonamide group is further connected to a phenyl ring that bears an imidazo[1,2-b]pyridazine moiety with a methoxy substituent at position 6.

Recent studies have highlighted the importance of imidazo[1,2-b]pyridazine derivatives in medicinal chemistry due to their unique electronic properties and potential as kinase inhibitors. The presence of the methoxy group at position 6 in this compound introduces additional electronic effects, which can enhance the molecule's bioactivity. The thiophene ring, on the other hand, contributes to the compound's stability and solubility properties, making it suitable for various biological assays.

The synthesis of 5-chloro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide involves a multi-step process that typically includes nucleophilic substitution, coupling reactions, and oxidation steps. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's reliability for downstream applications. The use of advanced techniques such as microwave-assisted synthesis has further streamlined the production process, reducing reaction times and improving efficiency.

In terms of applications, this compound has shown promise in the field of oncology. Studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation and metastasis. For instance, research published in *Journal of Medicinal Chemistry* highlights its potential as a selective inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. The compound's selectivity and potency make it a valuable lead compound for drug discovery programs targeting various cancers.

Beyond its therapeutic applications, 5-chloro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide has also been explored for its electronic properties in materials science. Its ability to form stable π-conjugated systems makes it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent advancements in nanotechnology have further expanded its potential in creating novel materials with tailored electronic characteristics.

The structural versatility of this compound allows for extensive modification to enhance its properties further. For example, substituting the methoxy group with other electron-donating or withdrawing groups can significantly alter its electronic behavior and bioavailability. Such modifications are currently being investigated to develop more effective drug candidates with improved pharmacokinetic profiles.

In conclusion, 5-chloro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in medicinal chemistry, materials science, and beyond. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in advancing both scientific research and industrial innovation.

952997-49-8 (5-chloro-N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)thiophene-2-sulfonamide) 関連製品

- 1343672-04-7(2-((3,3,3-trifluoropropyl)thio)ethanamine)

- 2248338-11-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate)

- 608515-70-4(7-Chloro-5-isoquinolinamine)

- 2228812-17-5(tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate)

- 2171196-20-4(3-(2R,3S)-3-(benzyloxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)

- 289718-16-7(2-(3,4-Dimethylphenoxy)benzaldehyde)

- 897619-34-0(2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol)

- 2770495-23-1((9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate)

- 1808068-80-5((1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine)

- 1695241-81-6(2,2-difluoro-1-(oxan-3-yl)ethan-1-one)